4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid is a complex organic compound classified as a thiazole derivative. Thiazole compounds are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. This particular compound features a thiazole ring, a piperidine moiety, and a carboxylic acid group, which contribute to its versatility in various chemical reactions and applications. The molecular formula of this compound is with a molecular weight of .
The synthesis of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid typically involves several key steps:
These methods highlight the multi-step nature of the synthesis, which requires careful control of reaction conditions to obtain the desired product .
The molecular structure of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid can be described by its IUPAC name and other identifiers:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 4-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-1,3-thiazole-5-carboxylic acid |
InChI | InChI=1S/C14H21N3O4S/c1-8... |
InChI Key | CBYFHMQZRUGKKE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)N2CCNCC2C(=O)OC(C)(C)C)C(=O)O |
This data provides insight into the compound's complex structure and functional groups .
The compound can participate in various chemical reactions:
These reactions demonstrate the compound's potential for further chemical transformations and its utility in synthetic chemistry .
The mechanism of action for 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, influencing various signaling pathways related to cell growth and apoptosis. Although the precise molecular pathways remain under investigation, initial studies suggest significant biological implications .
The physical properties of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid include:
Chemical properties relevant to this compound include:
These properties are essential for understanding how the compound behaves in different environments and applications .
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid has several scientific applications:
These applications highlight the compound's significance in both research and potential therapeutic contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4